molecular formula C20H15BrN2O3 B2645588 2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 443909-46-4

2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No. B2645588
CAS RN: 443909-46-4
M. Wt: 411.255
InChI Key: XKJPDTRBRSOALK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole ring attached to a phenol group and a furan-2-carbonyl group . It also contains a bromophenyl group, which is a common motif in many organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the use of a palladium catalyst and a base such as potassium phosphate . The reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base like trimethylamine (Et3N) has been reported to yield related compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrazole ring, phenol group, and furan-2-carbonyl group are likely to contribute to the overall structure .


Chemical Reactions Analysis

This compound, like many organic compounds, is likely to undergo a variety of chemical reactions. For example, it may participate in electrophilic aromatic substitution reactions . Additionally, the presence of the bromophenyl group suggests that it could be involved in reactions such as oxidative cross-coupling .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research on compounds similar to 2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has shown promise in antimicrobial and antioxidant applications. For instance, a study on chitosan Schiff bases based on heterocyclic moieties, including furan-2-yl derivatives, revealed significant antimicrobial activity against various bacteria and fungi. These compounds also exhibited no cytotoxic activity, indicating potential for safe biological applications (Hamed et al., 2020). Additionally, another study reported the synthesis of novel chalcone derivatives, including furan-2-carbonyl derivatives, showcasing potent in vitro antioxidant activity (Prabakaran et al., 2021).

Potential in Synthesis and Characterization of Novel Compounds

Compounds with structural similarity to 2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol have been explored for synthesizing new chemical entities. For instance, a study involved the synthesis of pyrazoline derivatives with furan-2-yl moieties, leading to the discovery of compounds with significant anti-inflammatory and antibacterial properties (Ravula et al., 2016). This indicates the potential of such compounds in medicinal chemistry and drug discovery.

Applications in Material Science

The use of bromophenyl and furan compounds has also been explored in material science. A study analyzing brominated flame retardants and polyhalogenated compounds in indoor air and dust samples utilized bromophenyl derivatives, indicating their relevance in environmental chemistry and material analysis (Takigami et al., 2009).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds, such as 4-bromodiphenylamine, have been noted to have certain hazards, including being harmful if swallowed, causing serious eye damage, and being harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c21-14-9-7-13(8-10-14)16-12-17(15-4-1-2-5-18(15)24)23(22-16)20(25)19-6-3-11-26-19/h1-11,17,24H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJPDTRBRSOALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

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